An In-depth Technical Guide to 3,6-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3,6-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Potential Applications
Introduction: Navigating the Landscape of Fluorinated Benzonitriles
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzonitrile derivatives, in particular, are versatile building blocks, with the nitrile group serving as a key pharmacophore or a precursor to other functional groups. This guide focuses on a specific, yet intriguing member of this class: 3,6-Difluoro-2-methylbenzonitrile .
It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 3,6-Difluoro-2-methylbenzonitrile has not been found in major chemical databases. This suggests that this particular isomer may be a novel compound or one that is not yet commercially available, presenting a unique opportunity for research and development. This guide, therefore, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound, based on established chemical principles and data from structurally related isomers.
Chemical Identity and Physicochemical Properties
While a registered CAS number is not available, we can define 3,6-Difluoro-2-methylbenzonitrile by its fundamental chemical identifiers. Its properties can also be predicted based on its structure, which is invaluable for its synthesis and characterization.
| Identifier | Value |
| IUPAC Name | 3,6-Difluoro-2-methylbenzonitrile |
| Chemical Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Canonical SMILES | CC1=C(C=CC(F)=C1F)C#N |
| Predicted LogP | ~2.3 |
| Predicted Boiling Point | ~200-220 °C |
| Predicted Melting Point | ~40-60 °C |
| Appearance | Expected to be a white to off-white solid |
Note: Predicted values are estimations based on computational models and data from similar compounds.
Proposed Synthesis Pathway
The synthesis of 3,6-Difluoro-2-methylbenzonitrile can be approached through several established methods for the preparation of aromatic nitriles. A plausible and efficient route would involve the Sandmeyer reaction, starting from a readily available difluoro-methylaniline precursor. The rationale behind this choice is the high functional group tolerance and reliability of this classic reaction.
Caption: Proposed synthesis of 3,6-Difluoro-2-methylbenzonitrile via reduction, diazotization, and a Sandmeyer reaction.
Experimental Protocol: A Step-by-Step Guide
Part 1: Reduction of 1,4-Difluoro-2-methyl-3-nitrobenzene to 3,6-Difluoro-2-methylaniline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-Difluoro-2-methyl-3-nitrobenzene (1 equivalent).
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Solvent and Reagent Addition: Add a suitable solvent such as ethanol or acetic acid. To this, add a reducing agent like iron powder (3-4 equivalents) and a catalytic amount of hydrochloric acid.
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Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-Difluoro-2-methylaniline, which can be purified further by column chromatography if necessary.
Part 2: Diazotization of 3,6-Difluoro-2-methylaniline
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Reaction Setup: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve 3,6-Difluoro-2-methylaniline (1 equivalent) in an aqueous solution of hydrochloric acid.
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Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Completion: Stir the mixture for an additional 20-30 minutes at this temperature to ensure the complete formation of the diazonium salt. This intermediate is typically used immediately in the next step without isolation.
Part 3: Sandmeyer Reaction to form 3,6-Difluoro-2-methylbenzonitrile
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Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.
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Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 2 to the cyanide solution. Vigorous nitrogen evolution will be observed.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
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Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,6-Difluoro-2-methylbenzonitrile.
Spectroscopic Characterization: The Fingerprint of the Molecule
For a novel compound, thorough spectroscopic analysis is crucial for structure confirmation. Based on the proposed structure, the following spectral characteristics are expected:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and two distinct signals in the aromatic region for the two aromatic protons, likely exhibiting complex coupling patterns due to both proton-proton and proton-fluorine interactions.
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¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons directly attached to fluorine atoms will appear as doublets due to C-F coupling.
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¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds and should display two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
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IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak corresponding to the exact mass of C₈H₅F₂N.
Potential Applications in Research and Development
The unique substitution pattern of 3,6-Difluoro-2-methylbenzonitrile suggests several promising avenues for its application, particularly in drug discovery and materials science.
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Pharmaceutical Intermediates: Fluorinated benzonitriles are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). For example, 4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a drug used to treat type 2 diabetes. The specific fluorine and methyl substitution pattern of 3,6-Difluoro-2-methylbenzonitrile could be leveraged to synthesize novel drug candidates with tailored properties.
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Agrochemicals: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals. This compound could serve as a building block for new herbicides, fungicides, or insecticides.
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Materials Science: Benzonitrile derivatives have been investigated for their use in advanced materials. For instance, some fluorinated benzonitriles are used in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs)[1]. The electronic properties of 3,6-Difluoro-2-methylbenzonitrile could make it a candidate for such applications.
Safety and Handling
While specific toxicity data for 3,6-Difluoro-2-methylbenzonitrile is not available, it should be handled with the utmost care, assuming it is a hazardous substance based on the safety profiles of its isomers and related compounds.
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General Hazards: Similar benzonitrile derivatives are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
3,6-Difluoro-2-methylbenzonitrile represents an unexplored yet potentially valuable chemical entity. While its absence from major chemical catalogs presents a challenge, it also offers a frontier for new discoveries. This guide provides a solid theoretical and practical foundation for researchers to synthesize, identify, and explore the applications of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data will be instrumental in its characterization, and the outlined potential applications in medicine and materials science highlight the promising future of this and other novel fluorinated building blocks. As with any new compound, careful planning and adherence to safety protocols are paramount for successful and safe research.
References
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Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
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PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]
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